Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate
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Overview
Description
Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes a nitrophenyl group and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate typically involves the reaction of 2-methyl-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl hydrazinocarboxylate: A related compound with similar hydrazine functionality.
2-methyl-4-nitroaniline: Shares the nitrophenyl group but lacks the hydrazine carboxylate moiety.
Uniqueness
Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate is unique due to the combination of its nitrophenyl and hydrazine carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
149489-47-4 |
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Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl N-(2-methyl-4-nitroanilino)carbamate |
InChI |
InChI=1S/C9H11N3O4/c1-6-5-7(12(14)15)3-4-8(6)10-11-9(13)16-2/h3-5,10H,1-2H3,(H,11,13) |
InChI Key |
GZBLKGSLVLNAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)OC |
Origin of Product |
United States |
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